2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound (CAS: Not explicitly provided; molecular formula: C₂₅H₂₅FN₃OS) features a pyridine core substituted with a bulky adamantane group at position 6, a cyano group at position 3, and a sulfanyl-acetamide linker connected to a 3-fluorophenyl moiety. Adamantane derivatives are prized for their metabolic stability and lipophilicity, which enhance bioavailability and membrane permeability . While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs suggest applications in antiviral or enzyme inhibition studies, common for adamantane-containing molecules .
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS/c25-19-2-1-3-20(9-19)27-22(29)14-30-23-18(13-26)4-5-21(28-23)24-10-15-6-16(11-24)8-17(7-15)12-24/h1-5,9,15-17H,6-8,10-12,14H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIMSWVMZSJHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Cyanopyridine Moiety: The cyanopyridine moiety can be synthesized through a series of reactions, including nitration, reduction, and cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the adamantyl and cyanopyridine intermediates with 3-fluorophenylacetamide using a thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Functional Group Impact on Properties
- Fluorine vs. Methyl/Trifluoromethyl : The 3-fluorophenyl group in the target compound offers moderate electronegativity, while BS70760’s 2,6-difluorophenyl may enhance dipole interactions. The trifluoromethyl group in ’s analog increases polarity but reduces metabolic stability .
- Adamantane Positioning: Mono-adamantyl (target) vs. di-adamantyl () derivatives show trade-offs: the latter’s increased hydrophobicity may hinder solubility but improve target affinity in lipid-rich environments .
- Thioacetamide Linker : All analogs retain the sulfanyl-acetamide bridge, critical for conformational flexibility and hydrogen bonding .
Research Implications and Limitations
- Gaps in Data: No direct biological activity or solubility data are provided for the target compound.
- Opportunities for Study : Future work should explore structure-activity relationships (SAR) for adamantane-fluorophenyl hybrids, leveraging crystallographic tools like SHELXL () for precise structural validation .
Biological Activity
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, also known by its CAS number 340817-84-7, is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28F3N3OS
- Molecular Weight : 451.55 g/mol
- Structure : The compound features a thioether linkage and a pyridine ring, which are significant for its biological interactions.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways that promote cell proliferation.
- Antimicrobial Properties : The presence of the cyanopyridine moiety may contribute to antimicrobial activity, particularly against Gram-positive bacteria. In vitro studies have shown promising results in inhibiting bacterial growth.
- Neuroprotective Effects : Given the adamantane structure, which is known for its neuroprotective properties, this compound may offer benefits in neurodegenerative conditions by mitigating oxidative stress and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The fluorophenyl group may engage with specific receptors, influencing neurotransmitter release and neuronal signaling.
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic investigations revealed that the compound induces apoptosis via the activation of caspase pathways.
Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, this compound showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as an alternative treatment for antibiotic-resistant infections.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H28F3N3OS |
| Molecular Weight | 451.55 g/mol |
| CAS Number | 340817-84-7 |
| Antitumor IC50 (Breast Cancer) | 10 µM |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
Q & A
Q. What are the key considerations for optimizing the synthetic yield of this compound?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for nucleophilic substitutions), and stoichiometry of reactants. For example, reports yields of 11–51% for adamantane-containing acetamides under varying conditions .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. highlights the use of TLC and NMR to monitor reaction progress and purity .
- Functional Group Compatibility : Protect reactive groups (e.g., the cyano group in 3-cyanopyridine) during sulfanyl-acetamide coupling to avoid side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to verify adamantane protons (δ 1.6–2.1 ppm), fluorophenyl aromatic signals (δ 6.8–7.4 ppm), and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm for SCHCO) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) can confirm the molecular ion peak (e.g., [M+H]) and rule out isotopic impurities .
- Elemental Analysis : Validate C, H, N, and S content to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to obtain precise atomic coordinates. and emphasize SHELXL for refining disordered adamantane or fluorophenyl groups .
- Validation Tools : Employ PLATON to check for twinning, hydrogen bonding, and π-π stacking interactions. underscores the importance of structure validation in crystallography .
- Challenges : Address low electron density in sulfur atoms (from sulfanyl groups) by refining anisotropic displacement parameters .
Q. What strategies can reconcile contradictory biological activity data between in vitro and cellular assays?
Methodological Answer:
- Assay Conditions : Adjust pH, serum protein content, and redox potential to mimic cellular environments. For example, reports IC values for adamantane derivatives under controlled buffer conditions .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation to improve bioavailability in cellular models .
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Adamantane Substitution : Compare activity of 1-adamantyl vs. 2-adamantyl isomers ( shows 3D structural impacts on target binding) .
- Fluorophenyl Modifications : Replace 3-fluorophenyl with 4-fluorophenyl or trifluoromethyl groups to assess electronic effects on receptor affinity (see for analogous compounds) .
- Sulfanyl Linker Replacement : Test ether or amine linkers to evaluate sulfur’s role in redox stability ( discusses thioether vs. ether analogs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar adamantane-acetamide derivatives?
Methodological Answer:
- Reaction Scale : Small-scale reactions (e.g., <1 mmol) in may suffer from inefficient mixing, whereas larger scales improve heat transfer and yield reproducibility .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 3-cyanopyridine or adamantane intermediates) that reduce apparent yields .
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for Suzuki or Ullmann couplings to enhance coupling efficiency in multi-step syntheses .
Q. Why might computational docking predictions conflict with experimental binding data?
Methodological Answer:
- Conformational Sampling : Perform molecular dynamics simulations to account for adamantane’s rigid structure and fluorophenyl ring flexibility, which docking algorithms may oversimplify .
- Solvent Effects : Include explicit water molecules in docking models to mimic hydrophobic interactions in the active site .
- Target Flexibility : Use ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM) to capture dynamic binding pockets .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
